2-(tetrahydrofuran-3-yl)-1H-benzo[d]imidazole-5-carboxylic acid
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Overview
Description
2-(tetrahydrofuran-3-yl)-1H-benzo[d]imidazole-5-carboxylic acid is a heterocyclic compound that features a benzimidazole core fused with a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tetrahydrofuran-3-yl)-1H-benzo[d]imidazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-acetylbenzimidazole with tetrahydrofuran-3-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(tetrahydrofuran-3-yl)-1H-benzo[d]imidazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens can be introduced using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: SOCl2 or PBr3 in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-(tetrahydrofuran-3-yl)-1H-benzo[d]imidazole-5-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: The compound is being investigated for its potential therapeutic properties, such as antimicrobial, anticancer, and anti-inflammatory activities.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(tetrahydrofuran-3-yl)-1H-benzo[d]imidazole-5-carboxylic acid involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole derivatives: These compounds share a similar heterocyclic structure and have been studied for their antimicrobial and anticancer properties.
2-aminothiazole derivatives: Known for their biological activities, including anticancer, antioxidant, and antimicrobial effects.
Imidazo[1,2-a]pyridine derivatives: These compounds are valuable in pharmaceutical chemistry for their diverse biological activities.
Uniqueness
2-(tetrahydrofuran-3-yl)-1H-benzo[d]imidazole-5-carboxylic acid is unique due to the presence of both a benzimidazole core and a tetrahydrofuran ring, which may confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H12N2O3 |
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Molecular Weight |
232.23 g/mol |
IUPAC Name |
2-(oxolan-3-yl)-3H-benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C12H12N2O3/c15-12(16)7-1-2-9-10(5-7)14-11(13-9)8-3-4-17-6-8/h1-2,5,8H,3-4,6H2,(H,13,14)(H,15,16) |
InChI Key |
NGPRXZZBGYCTKS-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1C2=NC3=C(N2)C=C(C=C3)C(=O)O |
Origin of Product |
United States |
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